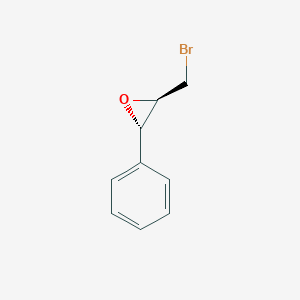

(2R,3S)-2-(bromomethyl)-3-phenyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S)-2-(bromomethyl)-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromomethyl group and a phenyl group attached to the oxirane ring, giving it unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

Similar compounds have been known to target proteins like cereblon (crbn) . CRBN is a protein targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs), which adjust immune responses .

Mode of Action

Imids, which are similar compounds, are known to inhibit the production of tumor necrosis factor, interleukin 6, and immunoglobulin g and vegf (which leads to its anti-angiogenic effects), co-stimulate t cells and nk cells, and increase interferon gamma and interleukin 2 production .

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

Compartmental pharmacokinetic models, which represent the body as a finite number of interconnected, well-mixed, and kinetically homogeneous compartments, are often used in pharmacokinetic studies .

Result of Action

Similar compounds have been known to cause smooth muscle relaxation and bronchodilation .

Action Environment

The success of similar compounds, such as those used in suzuki–miyaura (sm) cross-coupling reactions, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(bromomethyl)-3-phenyloxirane can be achieved through several methods. One common approach involves the reaction of (2R,3S)-2-(hydroxymethyl)-3-phenyloxirane with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of (2R,3S)-2-(methyl)-3-phenyloxirane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

- Substitution reactions yield various substituted oxiranes.

- Oxidation reactions produce epoxides or other oxygenated compounds.

- Reduction reactions result in the formation of methyl-substituted oxiranes.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-(bromomethyl)-3-phenyloxirane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the mechanisms of epoxide hydrolases.

Medicine: Research into potential pharmaceutical applications includes the development of epoxide-based drugs and the study of their biological activity.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Vergleich Mit ähnlichen Verbindungen

(2R,3S)-2-(chloromethyl)-3-phenyloxirane: Similar structure but with a chlorine atom instead of bromine.

(2R,3S)-2-(hydroxymethyl)-3-phenyloxirane: Contains a hydroxyl group instead of a bromine atom.

(2R,3S)-2-(methyl)-3-phenyloxirane: Features a methyl group instead of a bromomethyl group.

Uniqueness: (2R,3S)-2-(bromomethyl)-3-phenyloxirane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions

Eigenschaften

IUPAC Name |

(2R,3R)-2-(bromomethyl)-3-phenyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGMFGUNEQKSGF-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2983666.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)